

An In-depth Technical Guide to the Physicochemical Properties of Ethylhexyl Triazone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethylhexyl triazone

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Ethylhexyl triazone, a highly effective UVB absorber, is a key ingredient in a wide array of sunscreen and cosmetic formulations. Its popularity among researchers, scientists, and drug development professionals stems from its high photostability and efficacy at low concentrations. This technical guide provides a comprehensive overview of the core physicochemical properties of **Ethylhexyl triazone**, complete with quantitative data, experimental methodologies, and visual representations to facilitate a deeper understanding of its behavior.

Chemical Identity and Structure

Ethylhexyl triazone, chemically known as 4,4',4''-(1,3,5-Triazine-2,4,6-triyltriimino)trisbenzoic acid tris(2-ethylhexyl) ester, is a large organic molecule with a molecular weight of 823.07 g/mol and a chemical formula of $C_{48}H_{66}N_6O_6$.^{[1][2][3]} Its structure is characterized by a central triazine ring, which is key to its UV-absorbing capabilities.^[4]

Figure 1. Chemical Structure of **Ethylhexyl Triazone**.

Tabulated Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of **Ethylhexyl triazone** for easy reference and comparison.

Table 1: General Physicochemical Properties

Property	Value	Reference(s)
Molecular Formula	C ₄₈ H ₆₆ N ₆ O ₆	[1][3]
Molecular Weight	823.07 g/mol	[2][3]
Appearance	Pale yellow viscous liquid or white to off-white powder	[4][5]
Melting Point	128 - 132 °C	[1][2][6]
Boiling Point	>300°C (decomposes)	
Flash Point	>200 °C	[7]

Table 2: Solubility and Partitioning

Property	Value	Reference(s)
Solubility in Water	Insoluble	[4]
Solubility in Oils	Soluble	
Solubility in Organic Solvents	Soluble in oils and organic solvents such as ethanol, isopropanol, and DMSO. Freely soluble in Acetone.	[4][8][9]
logP (o/w)	14.5 (estimated)	[10]
pKa	1.22 (predicted)	[11]

Table 3: Spectroscopic Properties

Property	Value	Reference(s)
UV Absorption Maximum (λ _{max})	~314 nm	[4][12]
Specific Absorbance (1%, 1cm, @314 nm)	Min 1500	[5]

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of active pharmaceutical ingredients and cosmetic filters are typically found in pharmacopeias or specialized analytical chemistry literature. Below are generalized methodologies for key experiments.

Determination of Melting Point

The melting point of **Ethylhexyl triazone** can be determined using a standard capillary melting point apparatus.

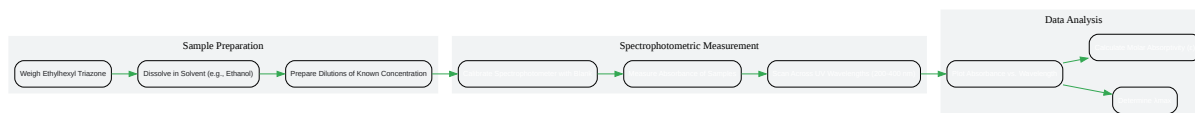
- **Sample Preparation:** A small amount of the powdered **Ethylhexyl triazone** is packed into a capillary tube.
- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus.
- **Heating and Observation:** The sample is heated at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.

Measurement of UV-Visible Absorption Spectrum

The UV-Visible absorption spectrum is crucial for characterizing the efficacy of a UV filter. A double-beam UV-Visible spectrophotometer is typically employed for this measurement.

- **Solution Preparation:** A standard solution of **Ethylhexyl triazone** of a known concentration is prepared in a suitable solvent, such as ethanol or dioxane.^[8]
- **Spectrophotometer Setup:** The spectrophotometer is calibrated using a blank solvent.
- **Spectral Acquisition:** The absorbance of the sample solution is measured over the UV range (typically 200-400 nm). The wavelength of maximum absorbance (λ_{max}) is then determined from the resulting spectrum.

The following diagram illustrates a generalized workflow for this process.



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Figure 2. Workflow for UV-Visible Absorption Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a standard method for assessing the purity of **Ethylhexyl triazone** and quantifying it in formulations.[13][14] A typical setup involves a C18 reversed-phase column with UV detection.[13]

- **Mobile Phase Preparation:** A suitable mobile phase, such as a mixture of acetonitrile and water, is prepared and degassed.[13]
- **Standard and Sample Preparation:** Standard solutions of **Ethylhexyl triazone** at various concentrations and a solution of the sample being tested are prepared in the mobile phase.
- **Chromatographic Run:** The standard and sample solutions are injected into the HPLC system.
- **Data Analysis:** The retention time of the peak corresponding to **Ethylhexyl triazone** is used for identification. The peak area is used for quantification by comparing it to the calibration curve generated from the standards.

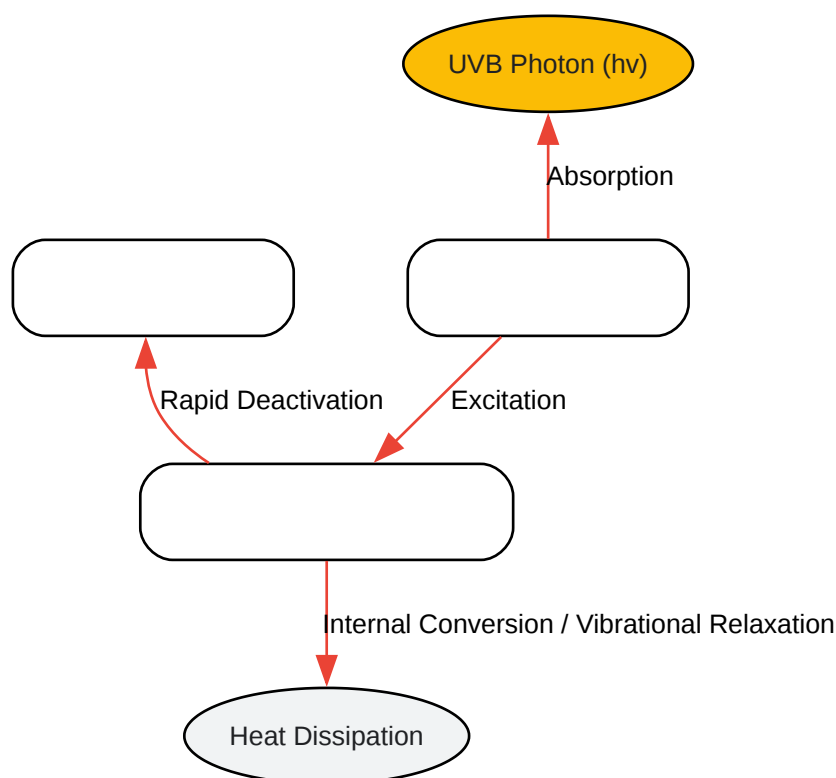
Stability and Storage

Ethylhexyl triazone is noted for its high photostability, meaning it does not readily degrade upon exposure to UV radiation, a critical property for a sunscreen agent.^[4] It is also stable under normal storage conditions. For optimal shelf life, it should be stored in a cool, dry place at a temperature between 5–30°C in tightly sealed containers, protected from moisture and strong oxidizing agents.^[4]

Mechanism of Action as a UV Filter

As an organic UV filter, **Ethylhexyl triazone** functions by absorbing high-energy UVB radiation.^[15] Upon absorption of a photon, an electron within the molecule is excited to a higher energy state. The molecule then rapidly dissipates this energy, primarily as heat, as the electron returns to its ground state, thus preventing the harmful UV radiation from reaching the skin.^[15] This efficient energy dissipation mechanism, occurring on an ultrafast timescale, allows a single molecule to undergo numerous absorption-recovery cycles, contributing to its high efficacy and photostability.^{[13][16]}

The primary deactivation pathway after UV-B irradiation involves ultrafast internal conversion from the initially excited state, coupling to the ground state via a conical intersection.^{[13][16]}



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Figure 3. Simplified Mechanism of UV Energy Absorption.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Ethylhexyl Triazone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b056116#physicochemical-properties-of-ethylhexyl-triazone]

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